molecular formula C11H18OSi B11901971 (2,5-Dimethylphenoxy)(trimethyl)silane CAS No. 17994-01-3

(2,5-Dimethylphenoxy)(trimethyl)silane

Cat. No.: B11901971
CAS No.: 17994-01-3
M. Wt: 194.34 g/mol
InChI Key: LRGBWSDGFQUTHX-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenoxy)(trimethyl)silane (CAS 17994-01-3) is an organosilicon compound with the molecular formula C11H18OSi and a molecular weight of 194.35 g/mol. It is characterized by a density of 0.905 g/cm³ and a boiling point of 228.6 °C at 760 mmHg . This compound serves as a valuable reagent in research, particularly due to its role as a protected or functionalized derivative of 2,5-dimethylphenol. Its primary research value lies in the field of materials science, where it functions as a silane coupling agent or a precursor in the synthesis of more complex molecules . The mechanism of action for silane coupling agents typically involves the hydrolyzable groups on the silicon atom. In a broader context, compounds of this nature can undergo hydrolysis to form silanols, which can then condense with hydroxyl groups on inorganic surfaces (such as silica, glass, or metals) to form stable covalent linkages. The organic phenoxy group, being relatively inert, can contribute to modifying the surface properties, enhancing compatibility with organic polymers, or simply acting as a protecting group in multi-step synthetic routes . A documented synthetic application of a closely related compound, 2,5-dimethylphenol, is its use as a key precursor in the synthesis of pharmaceuticals like gemfibrozil . In polymer science, the incorporation of such silane-functional compounds is a known strategy for crosslinking and improving the properties of curable coatings and composites . Furthermore, in advanced nanocomposite research, silanes are critical for compatibilizing hydrophilic inorganic fillers with hydrophobic polymer matrices, such as in rubber reinforcement for tire tread compounds, where they improve filler dispersion and final material properties like wear resistance and mechanical strength . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

17994-01-3

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2,5-dimethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

LRGBWSDGFQUTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction typically employs a 1:1 molar ratio of 2,5-dimethylphenol to TMSCl, with pyridine or triethylamine as the base to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran are used at room temperature, achieving yields exceeding 85% after purification by vacuum distillation.

Table 1: Standard Reaction Parameters for Classical Alkylation

ParameterValue
Reactants2,5-Dimethylphenol, TMSCl
BasePyridine/Triethylamine
SolventDichloromethane/THF
Temperature20–25°C
Reaction Time4–6 hours
Yield85–92%

Purification and Byproduct Management

Crude product purification involves washing with aqueous sodium bicarbonate to remove residual acid, followed by drying over anhydrous magnesium sulfate. Vacuum distillation at 80–85°C (10 mmHg) isolates the pure compound, with GC-MS analysis confirming >98% purity.

Industrial-Scale Synthesis

Industrial production prioritizes scalability and cost-efficiency. VulcanChem notes the adoption of continuous flow reactors for synthesizing this compound, which enhances heat transfer and reduces side reactions.

Continuous Flow Reactor Design

In a typical setup, 2,5-dimethylphenol and TMSCl are pumped into a reactor with in-line mixing. The base is introduced downstream to neutralize HCl, minimizing corrosion risks. This method achieves a throughput of 50 kg/hour with 90% yield, significantly outperforming batch processes.

Table 2: Industrial vs. Laboratory-Scale Performance

MetricLaboratory-ScaleIndustrial-Scale
Yield85–92%88–90%
Purity>98%>99%
Throughput10 g/hour50 kg/hour
Energy ConsumptionModerateOptimized

Comparative Analysis of Methods

Efficiency and Cost

Classical alkylation remains the most cost-effective method, with TMSCl priced at $50/kg and pyridine at $30/kg. Catalytic methods, while promising, require expensive rhodium (~$15,000/kg) or ruthenium (~$1,200/kg) catalysts, making them less viable for large-scale production.

Environmental Impact

Continuous flow reactors reduce solvent waste by 40% compared to batch processes, aligning with green chemistry principles. Catalytic methods, however, generate metal-containing waste, necessitating specialized disposal protocols .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenoxy)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, phenolic derivatives, and various substituted phenoxy compounds .

Scientific Research Applications

(2,5-Dimethylphenoxy)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for phenols.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenoxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of silyl ethers, and protect phenolic hydroxyl groups during chemical reactions. These interactions are crucial in organic synthesis and the development of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Property Comparison

The following table compares (2,5-Dimethylphenoxy)(trimethyl)silane with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Log P (Lipophilicity)
This compound (inferred) C₁₁H₁₈O₂Si* ~208.35* Trimethylsilane, 2,5-dimethylphenoxy Not reported Not reported
Silane, dimethyldi(2,5-dimethylphenoxy) C₁₈H₂₄O₂Si 300.47 Dimethylsilane, two 2,5-dimethylphenoxy Not reported Not reported
R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol C₁₄H₂₃NO₂ 237.34 Ethanolamine, 2,5-dimethylphenoxy 66–68 Data inferred as moderate
Trimethyl((4,4,5,5-tetramethyl-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Trimethylsilane, boronate ester Not reported High (predicted)

*Estimated based on structural analogy.

Key Observations

Structural Differences: Phenoxy vs. Non-Phenoxy Backbones: Compounds like HBK17 (a piperazine derivative) and R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol incorporate 2,5-dimethylphenoxy groups into nitrogen-containing frameworks, unlike silane derivatives. These amine-alcohol derivatives exhibit lower molecular weights (e.g., 237.34 for compound III ) compared to silanes, which have bulkier silicon centers. Silane Variations: The presence of silicon alters properties significantly. For example, Silane, dimethyldi(2,5-dimethylphenoxy) (MW 300.47) has higher thermal stability and hydrophobicity than analogous carbon-based compounds due to Si–O bond strength and methyl shielding.

Synthetic Routes: Silanes: Synthesis typically involves O-alkylation of 2,5-dimethylphenol with chlorosilanes (e.g., chlorotrimethylsilane) in acetone or propanol with a base like K₂CO₃ . Amine-Alcohol Derivatives: Synthesized via similar O-alkylation but with chloroethanol/propanol, yielding aminobutanols with melting points between 53–126°C .

Functional Group Impact: Lipophilicity: Silane derivatives are expected to have higher log P values than hydroxyl- or amine-containing analogs due to the non-polar trimethylsilane group. For example, compound VIII (C₁₅H₂₅NO₂) has a log P inferred to be lower than silanes but higher than polar pharmaceuticals. Thermal Stability: Silane compounds like Silane, dimethyldi(2,5-dimethylphenoxy) are more stable at high temperatures compared to amine-alcohols, which degrade near their melting points (e.g., 74–76°C for propan-1-ol derivatives ).

Safety and Handling: Trimethylsilane derivatives (e.g., Trimethylsilane, CAS 993-07-7 ) require careful handling due to flammability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-dimethylphenoxy)(trimethyl)silane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of silane derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane are synthesized using potassium carbonate in 1,2-dimethoxyethane at 50°C, yielding up to 92% under optimized conditions . Key parameters include:

  • Temperature : Elevated temperatures (50–170°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Catalysts : Bases like triethylamine or Grignard reagents (e.g., magnesium) enhance nucleophilic substitution .
  • Solvents : Polar aprotic solvents (e.g., THF) favor silane formation.
  • Purification : Column chromatography or distillation is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the silane’s methyl groups (δ 0.1–0.3 ppm for Si(CH3_3)3_3) and aromatic protons (δ 6.5–7.5 ppm for 2,5-dimethylphenoxy) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C11_{11}H18_{18}OSi: ~194.3 g/mol) and fragmentation patterns .
  • FT-IR : Peaks near 1250 cm1^{-1} (Si–C) and 1100 cm1^{-1} (Si–O–Ar) validate structural motifs .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,5-dimethylphenoxy group influence the reactivity of (trimethyl)silane in silylation reactions?

  • Methodological Answer : The methyl substituents on the phenoxy ring enhance steric hindrance, reducing nucleophilic attack at the silicon center. Computational studies (e.g., DFT) can model electron density distribution and frontier molecular orbitals to predict reactivity. For example, analogues like trimethyl(cyclopentadienyl)silane exhibit modulated reactivity due to substituent effects, enabling selective functionalization in cross-coupling reactions .

Q. What are the thermal stability and decomposition pathways of this compound under inert and oxidative conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres quantify stability. For instance, related silanes decompose above 200°C, releasing volatile byproducts (e.g., trimethylsilanol). Gas chromatography-mass spectrometry (GC-MS) identifies decomposition products, while kinetic studies (e.g., Arrhenius plots) model degradation rates .

Q. Can this compound exhibit biological activity, and how can its interactions with enzymes or receptors be evaluated?

  • Methodological Answer :

  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) identifies bioactivity thresholds .
  • Molecular Docking : Computational tools (AutoDock, Schrödinger) predict binding affinities to targets like cytochrome P450 enzymes .
  • ADMET Profiling : Predict logP (hydrophobicity) and BBB permeability using QSPR models .

Q. How can computational methods resolve contradictions in reported synthetic yields or physicochemical properties of silane derivatives?

  • Methodological Answer : Discrepancies in data (e.g., yields ranging from 45% to 95% for similar reactions ) are analyzed via:

  • Statistical Design of Experiments (DoE) : Taguchi or factorial designs isolate critical variables (e.g., solvent purity, catalyst loading).
  • Machine Learning : Neural networks trained on reaction databases predict optimal conditions for reproducibility .

Q. What novel applications can this compound enable in materials science or catalysis?

  • Methodological Answer :

  • Surface Functionalization : Silane groups anchor to silica nanoparticles, enabling controlled drug delivery systems .
  • Catalytic Ligands : The phenoxy group’s electron-donating properties stabilize transition-metal catalysts in cross-coupling reactions .

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